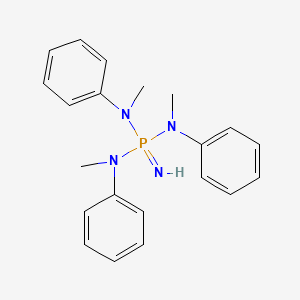![molecular formula C20H14OS B14404626 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde CAS No. 88220-24-0](/img/structure/B14404626.png)
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is an organic compound that features a naphtho[2,1-b]thiophene moiety linked to a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the naphtho[2,1-b]thiophene ring . Subsequent reactions involve the functionalization of this core to attach the benzaldehyde moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphtho[2,1-b]thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism by which 2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene: Shares the same core structure but lacks the benzaldehyde group.
Benzothiophene: Similar sulfur-containing heterocycle but with a different arrangement of the aromatic rings.
Benzo[b]naphtho[1,2-d]thiophene: Another related compound with a different fusion of the thiophene and naphthalene rings.
Uniqueness
2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde is unique due to the presence of both the naphtho[2,1-b]thiophene core and the benzaldehyde group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Properties
CAS No. |
88220-24-0 |
|---|---|
Molecular Formula |
C20H14OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(benzo[e][1]benzothiol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H14OS/c21-13-16-7-2-1-6-15(16)11-17-12-19-18-8-4-3-5-14(18)9-10-20(19)22-17/h1-10,12-13H,11H2 |
InChI Key |
AJKLGKDFAKPFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(S3)CC4=CC=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
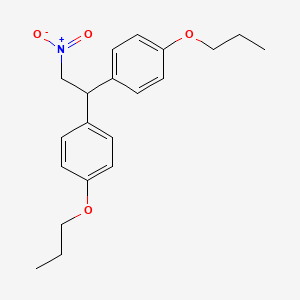
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)


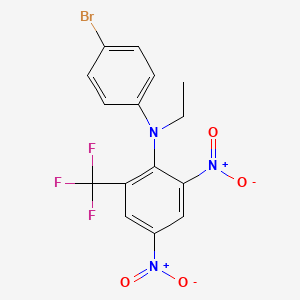
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)

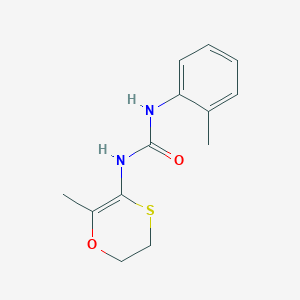
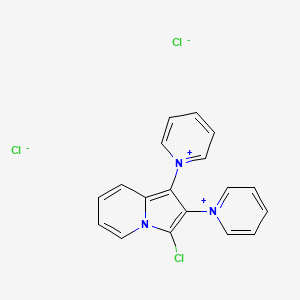
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
